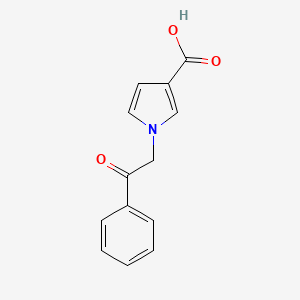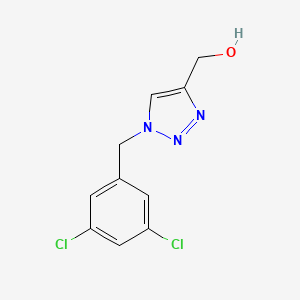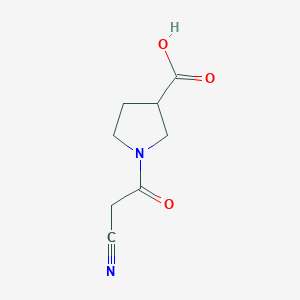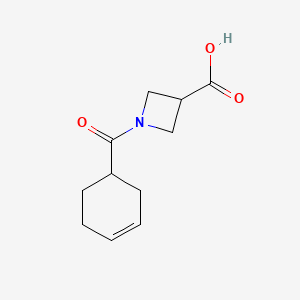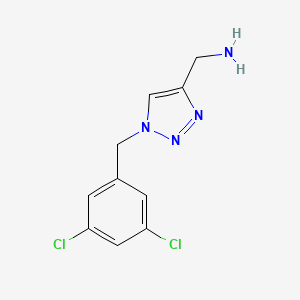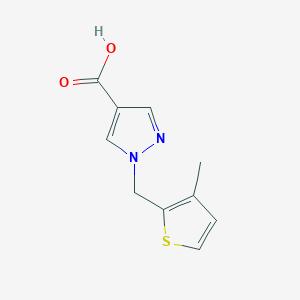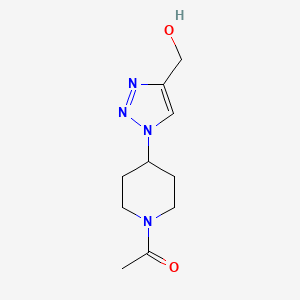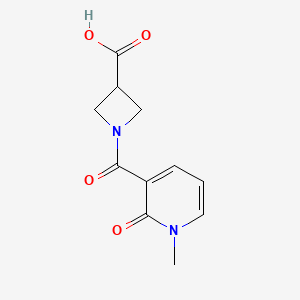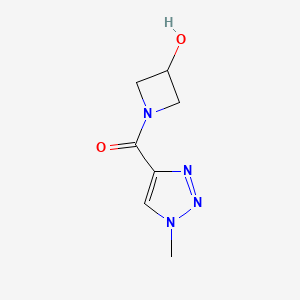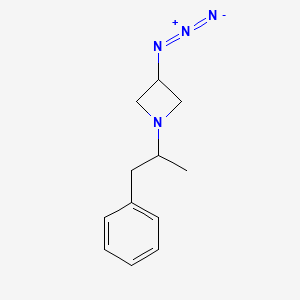
3-Azido-1-(1-phenylpropan-2-yl)azetidine
Descripción general
Descripción
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . The ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical and Chemical Properties Analysis
The systematical thermal behaviors of 3-Azido-1-(1-phenylpropan-2-yl)azetidine were investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ) . The results showed that it has a low melting temperature at 78 °C .Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
Azetidines, including those modified with azido groups, serve as valuable intermediates in organic synthesis. They are pivotal in the development of novel therapeutic agents due to their ring strain and unique chemical reactivity. For instance, azetidines have been synthesized for their potential as intermediates in creating drug-like compounds. The introduction of azido groups into azetidine rings can offer pathways for further chemical modifications through click chemistry reactions, leading to compounds with enhanced pharmacological properties (Denis et al., 2018).
Pharmaceutical Applications
The azido group is particularly noted for its role in the synthesis of antiviral drugs. For example, 3'-Azido-3'-deoxythymidine (AZT) is a well-known antiretroviral medication used to prevent and treat HIV/AIDS. It illustrates the critical role of azido compounds in medicinal chemistry, highlighting potential research applications for similarly structured compounds in antiviral drug development (Meng et al., 2000).
Anticancer Activity
Research into azetidine derivatives has extended into the exploration of their anticancer potential. Derivatives of azetidine, such as those containing thiourea and azetidine moieties, have been evaluated for their in vitro anticancer activity against various human cancer cell lines, showcasing the versatility of azetidine-based compounds in the development of novel anticancer therapies (Parmar et al., 2021).
Análisis Bioquímico
Biochemical Properties
3-Azido-1-(1-phenylpropan-2-yl)azetidine plays a crucial role in biochemical reactions, particularly in the synthesis of polyamines through ring-opening polymerization. This compound interacts with various enzymes and proteins, facilitating the formation of polyamines that are essential for cellular functions. The azido group in this compound can undergo nucleophilic substitution reactions, leading to the formation of amines and other derivatives. These interactions are vital for the synthesis of complex biomolecules and the regulation of biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed that this compound can alter the expression of specific genes involved in cell growth and differentiation. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the azido group to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The ring strain in the azetidine structure contributes to its reactivity, enabling it to participate in diverse biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to the formation of various by-products. These by-products can have different effects on cellular processes, highlighting the importance of monitoring the temporal changes in the compound’s activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. The threshold effects observed in these studies underscore the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in the synthesis and degradation of biomolecules. The azido group in this compound can undergo reduction and other chemical transformations, leading to the formation of different metabolites that participate in various biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
3-azido-1-(1-phenylpropan-2-yl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-10(7-11-5-3-2-4-6-11)16-8-12(9-16)14-15-13/h2-6,10,12H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNXJKGZVYCPGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


